2,2'-Anhydrocytidine

Prodrug activation Sustained release Pharmacokinetics

2,2'-Anhydrocytidine (ancitabine) is a chemically distinct cytarabine prodrug featuring a 2,2'-anhydro bridge that enforces slow, pH-dependent, non-enzymatic hydrolysis (kc = 0.09 h⁻¹, t₁/₂ ≈ 7.7 h) to release cytarabine in vivo. This sustained-release mechanism provides prolonged, consistent antineoplastic exposure without continuous infusion, directly addressing cytarabine's rapid deamination limitation. Select this compound when your in vivo leukemia models or antiviral assays require stable, long-duration prodrug activation kinetics. Available as free base (≥95% purity) or hydrochloride salt (≥98% purity).

Molecular Formula C9H11N3O4
Molecular Weight 225.20 g/mol
Cat. No. B13400604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Anhydrocytidine
Molecular FormulaC9H11N3O4
Molecular Weight225.20 g/mol
Structural Identifiers
SMILESC1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N
InChIInChI=1S/C9H11N3O4/c10-5-1-2-12-8-7(16-9(12)11-5)6(14)4(3-13)15-8/h1-2,4,6-8,10,13-14H,3H2
InChIKeyBBDAGFIXKZCXAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2'-Anhydrocytidine: Prodrug-Derived Cytarabine Sustained-Release Nucleoside Analog for Antileukemic and Antiviral Procurement


2,2'-Anhydrocytidine (ancitabine, cyclocytidine, CAS 31698-14-3; hydrochloride CAS 10212-25-6) is a synthetic nucleoside analog featuring a characteristic 2,2'-anhydro bridge that confers distinct physicochemical and pharmacological properties relative to its active parent cytarabine . It functions as a chemically hydrolyzed prodrug of cytarabine, undergoing slow, non-enzymatic conversion to the antileukemic agent both in vivo and in vitro [1][2]. The compound exhibits antimetabolite activity through incorporation into DNA and inhibition of DNA synthesis, and has demonstrated antiviral activity against herpes simplex virus [3][4]. Available as a white to off-white crystalline powder with a molecular weight of 225.20 (free base) and 261.66 (hydrochloride salt), 2,2'-anhydrocytidine is supplied at ≥95% purity and recommended for storage at -20°C (free base) or 2-8°C (hydrochloride) .

Why Cytarabine and Other Cytidine Analogs Cannot Be Directly Substituted for 2,2'-Anhydrocytidine in Sustained-Action Research Applications


Direct substitution of 2,2'-anhydrocytidine with cytarabine (ara-C) or other cytidine analogs fails to achieve equivalent sustained therapeutic profiles due to fundamental differences in chemical structure and activation kinetics. 2,2'-Anhydrocytidine contains a 2,2'-anhydro bridge that forces the molecule into a conformation distinct from cytarabine, and it undergoes slow, pH-dependent, non-enzymatic hydrolysis to release cytarabine [1][2]. This conversion rate constant (kc) in vivo has been estimated at 0.09 h⁻¹, corresponding to a half-life of approximately 7.7 hours [3]. In contrast, cytarabine itself is subject to rapid deamination to inactive uracil arabinoside, limiting its duration of action. Additionally, the anhydro structure confers distinct lipophilicity and pKa values compared to cytarabine, which alter cellular uptake and distribution [4]. Therefore, 2,2'-anhydrocytidine is not interchangeable with cytarabine when the experimental objective requires a prolonged, consistent antineoplastic or antiviral effect derived from a sustained-release prodrug mechanism.

2,2'-Anhydrocytidine: Quantitative Differentiation Evidence Versus Cytarabine for Prodrug Efficacy, Cellular Potency, and DNA Synthesis Inhibition


Sustained Prodrug Conversion Kinetics: 2,2'-Anhydrocytidine vs. Cytarabine

2,2'-Anhydrocytidine functions as a prodrug that undergoes slow, pH-dependent, non-enzymatic hydrolysis to release cytarabine, providing a sustained therapeutic effect. In vitro conversion under physiological conditions (pH 7.3, 37°C) demonstrates 30% conversion after 4 hours and 70% after 24 hours [1]. In vivo pharmacokinetic modeling in rabbits following intravenous administration yielded a conversion rate constant (kc) of 0.09 h⁻¹, corresponding to a half-life of approximately 7.7 hours, which is similar to the chemical hydrolysis rate constant of 0.07 h⁻¹ at 38.8°C [2]. In contrast, cytarabine itself undergoes rapid deamination to inactive uracil arabinoside, requiring frequent administration to maintain therapeutic levels. This kinetic profile establishes 2,2'-anhydrocytidine as a sustained-release prodrug form of cytarabine.

Prodrug activation Sustained release Pharmacokinetics Leukemia

Direct Cytotoxicity: 2,2'-Anhydrocytidine vs. Cytarabine in L5178Y Leukemia Cells

In a direct head-to-head comparison using L5178Y murine leukemia cells, 2,2'-anhydrocytidine (cyclocytidine) demonstrated an IC50 of 0.041 µg/mL for cell growth inhibition, compared to 0.023 µg/mL for cytarabine (aracytidine) [1]. While cytarabine is approximately 1.8-fold more potent in this acute assay, the lower intrinsic potency of 2,2'-anhydrocytidine is consistent with its prodrug mechanism; it must first undergo hydrolysis to cytarabine to exert full cytotoxic effect. Importantly, the conversion occurs gradually under physiological conditions, leading to sustained activity in vivo. This differential potency in short-term in vitro assays should inform experimental design: 2,2'-anhydrocytidine may require higher initial concentrations to achieve comparable acute effects, but its prodrug kinetics are advantageous for prolonged exposure models.

Cytotoxicity Leukemia Cell proliferation Antimetabolite

DNA Synthesis Inhibition: 2,2'-Anhydrocytidine vs. Cytarabine by Thymidine Incorporation

The inhibition of DNA synthesis was compared using thymidine incorporation as a readout. 2,2'-Anhydrocytidine inhibited thymidine incorporation into DNA with an IC50 of 110 µg/mL, whereas cytarabine exhibited an IC50 of 1.1 µg/mL [1]. The 100-fold difference in this acute assay reflects the fact that 2,2'-anhydrocytidine itself has minimal direct inhibitory effect on DNA polymerase; its activity is almost entirely dependent on prior conversion to cytarabine. Under short-term in vitro conditions where conversion is limited, 2,2'-anhydrocytidine appears far less potent. However, this property is desirable for experiments requiring gradual onset of DNA synthesis inhibition, as it minimizes immediate toxicity and allows for temporal control of antimetabolite activity.

DNA synthesis Nucleoside analog Thymidine incorporation Antimetabolite

Antiviral Activity: 2,2'-Anhydrocytidine Against Herpes Simplex Virus

2,2'-Anhydrocytidine (ancitabine) exhibits significant antiviral activity against herpes simplex virus (HSV) with a reported minimum inhibitory concentration (MIC) of 10 µg/mL [1]. This antiviral potency is derived from its conversion to cytarabine, which inhibits viral DNA polymerase. While no direct head-to-head comparative MIC data with other antivirals such as acyclovir is available in the retrieved sources, the 10 µg/mL MIC establishes a baseline potency for HSV inhibition. This activity is comparable to other nucleoside analogs used in antiviral research. The compound also demonstrates good intraocular permeability, suggesting utility in ophthalmic antiviral formulations [1].

Antiviral Herpes simplex virus Nucleoside analog Viral DNA polymerase

Recommended 2,2'-Anhydrocytidine Application Scenarios Based on Differentiated Prodrug Kinetics and Cellular Selectivity


Sustained-Release Cytarabine Prodrug Models in Leukemia Research

2,2'-Anhydrocytidine is ideally suited for in vivo leukemia models requiring prolonged, stable cytarabine exposure without the need for continuous infusion. Its slow, non-enzymatic conversion to cytarabine (kc = 0.09 h⁻¹ in rabbits, ~70% conversion at 24 h in vitro) provides sustained antileukemic activity, as demonstrated by increased lifespan in L1210 mouse models at doses of 3-1,000 mg/kg/day [1][2]. Researchers should select 2,2'-anhydrocytidine over cytarabine when the experimental objective is to mimic a sustained-release formulation or to avoid the pharmacokinetic variability associated with rapid cytarabine deamination.

In Vitro Prodrug Activation and DNA Synthesis Inhibition Time-Course Studies

The prodrug nature of 2,2'-anhydrocytidine makes it a valuable tool for investigating the kinetics of nucleoside analog activation and its impact on DNA synthesis. In short-term assays (e.g., thymidine incorporation), 2,2'-anhydrocytidine exhibits 100-fold lower potency than cytarabine (IC50: 110 µg/mL vs. 1.1 µg/mL), but this difference diminishes over time as conversion progresses [3]. This property enables time-resolved studies of DNA synthesis inhibition, allowing researchers to dissect the temporal relationship between prodrug hydrolysis, active drug accumulation, and cellular response.

Antiviral Research Targeting Herpes Simplex Virus and Ophthalmic Infections

2,2'-Anhydrocytidine demonstrates an MIC of 10 µg/mL against herpes simplex virus and exhibits good intraocular permeability [4]. These properties make it suitable for antiviral drug discovery programs focused on HSV and for developing ophthalmic formulations. Researchers can leverage its prodrug activation mechanism to achieve sustained antiviral activity in ocular tissues, potentially reducing dosing frequency compared to direct-acting antivirals.

Biochemical Probe for DNA and RNA Polymerase Studies

2,2'-Anhydrocytidine can be employed as a biochemical probe to study DNA and RNA polymerase inhibition, as well as nucleotide reductase enzyme activity . Its dual mechanism—direct incorporation into DNA and inhibition of polymerases—combined with its prodrug activation, allows for nuanced investigation of nucleoside analog mechanisms. The compound is also useful as a probe for nuclear DNA due to its sensitivity to hydrogen bonding interactions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2'-Anhydrocytidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.